1-{3',4'-dichloro-[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine
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Overview
Description
1-{3’,4’-dichloro-[1,1’-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with dichloro groups and an azetidine ring
Scientific Research Applications
1-{3’,4’-dichloro-[1,1’-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine has several scientific research applications:
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3’,4’-dichloro-[1,1’-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst . The dichloro substitution is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride .
The azetidine ring is then introduced through a cyclization reaction, which can be achieved using various methods, including the reaction of an appropriate amine with a suitable electrophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-{3’,4’-dichloro-[1,1’-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobiphenyl: A structurally similar compound with two chlorine atoms substituted on the biphenyl core.
3,4-Dichloroacetophenone: Another compound with dichloro substitution but with an acetophenone group instead of an azetidine ring.
Uniqueness
1-{3’,4’-dichloro-[1,1’-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine is unique due to the presence of the azetidine ring and the ethanesulfonyl group, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)phenyl]-(3-ethylsulfonylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3S/c1-2-25(23,24)15-10-21(11-15)18(22)13-5-3-12(4-6-13)14-7-8-16(19)17(20)9-14/h3-9,15H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJSELAYWRWGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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